molecular formula C15H24N2O3S2 B4503914 N-(1-ethylpropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

N-(1-ethylpropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide

Cat. No.: B4503914
M. Wt: 344.5 g/mol
InChI Key: NGLGABONHXPLLD-UHFFFAOYSA-N
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Description

N-(1-ethylpropyl)-1-(2-thienylsulfonyl)-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C15H24N2O3S2 and its molecular weight is 344.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 344.12283498 g/mol and the complexity rating of the compound is 472. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Acetylcholinesterase Activity

A series of piperidine derivatives were synthesized and evaluated for their anti-acetylcholinesterase (anti-AChE) activity. Substitutions at the nitrogen atom of the piperidine ring substantially increased activity, highlighting the importance of nitrogen's basic quality in enhancing AChE inhibition. This work supports the potential of piperidine derivatives as antidementia agents, demonstrating significant increases in acetylcholine content in rat cerebral vortex and hippocampus at certain dosages (Sugimoto et al., 1990).

Molecular Docking and AChE/BChE Inhibition

New N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized and screened for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. Molecular docking studies confirmed the potential of these compounds as excellent inhibitors for AChE and BChE, indicating their applicability in the treatment of diseases like Alzheimer's (Khalid et al., 2014).

Antibacterial Activity

Research into N-substituted derivatives of piperidine-based compounds revealed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This study underscores the biological relevance of piperidine derivatives in developing new antibacterial agents (Khalid et al., 2016).

Enantioselective Catalysis

Piperidine derivatives have also been explored as enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. The presence of an arene sulfonyl group on N4 was critical for achieving high enantioselectivity, offering up to 99% yields and up to 97% enantioselectivities for a broad range of substrates. This research opens avenues for using piperidine derivatives in synthetic organic chemistry and drug synthesis (Wang et al., 2006).

Enhanced Oil Recovery

Piperidine derivatives have also found applications in the field of enhanced oil recovery. Novel acrylamide-based copolymers functionalized with imidazoline derivatives and/or sulfonate were synthesized, displaying excellent thickening properties, shear stability, and salt-tolerance. These characteristics significantly improve the temperature resistance and viscosity of solutions used in oil recovery processes, demonstrating the versatility of piperidine derivatives in industrial applications (Gou et al., 2015).

Properties

IUPAC Name

N-pentan-3-yl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-3-13(4-2)16-15(18)12-7-5-9-17(11-12)22(19,20)14-8-6-10-21-14/h6,8,10,12-13H,3-5,7,9,11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLGABONHXPLLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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